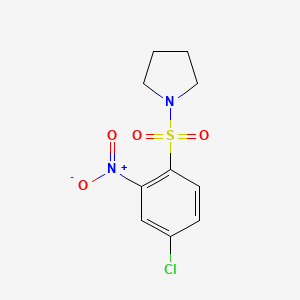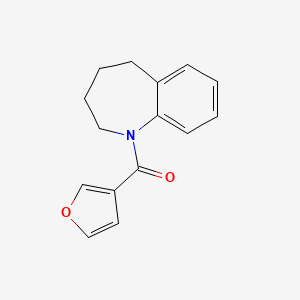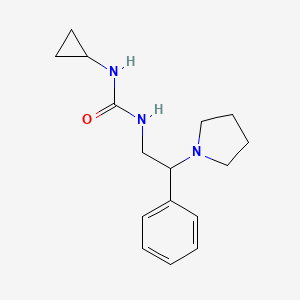
4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide, also known as CDC or CDC-26, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CDC is a piperidine derivative and belongs to the class of compounds known as kappa opioid receptor agonists.
Applications De Recherche Scientifique
4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been studied for its potential as a therapeutic agent for various conditions such as depression, anxiety, and drug addiction. Preclinical studies have shown that 4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is a selective kappa opioid receptor agonist, which means it selectively binds to and activates the kappa opioid receptor in the brain. Activation of this receptor has been shown to produce analgesic, anxiolytic, and antidepressant effects.
Mécanisme D'action
4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide binds to the kappa opioid receptor in the brain and activates it, leading to downstream effects such as inhibition of neurotransmitter release and modulation of neuronal excitability. The exact mechanism of action of 4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is still being studied, but it is believed to involve the activation of intracellular signaling pathways that regulate gene expression and neuronal function.
Biochemical and Physiological Effects:
4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has been shown to produce analgesic, anxiolytic, and antidepressant effects in preclinical studies. It has also been shown to reduce drug-seeking behavior in animal models of addiction. 4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide has a relatively short half-life and is rapidly metabolized in the liver, which may limit its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is a relatively new compound and has not been extensively studied. However, its selective binding to the kappa opioid receptor and potential therapeutic effects make it a promising candidate for further research. One limitation of 4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide is its short half-life, which may make it difficult to administer in therapeutic doses.
Orientations Futures
Future research on 4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide could focus on optimizing its pharmacokinetic properties to improve its efficacy as a therapeutic agent. Additionally, studies could investigate its potential as a treatment for other conditions such as chronic pain and post-traumatic stress disorder. Further research is also needed to fully understand the mechanism of action of 4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide and its downstream effects on neuronal function.
Méthodes De Synthèse
4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide can be synthesized through a multi-step process starting with the reaction of cyclohexylamine and 1,4-dibromo-2-butene to form 4-cyclohexyl-1-butene. This intermediate is then reacted with N,N-dimethylpiperidine in the presence of a palladium catalyst to yield 4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide. The final product is purified through recrystallization and characterized using spectroscopic techniques.
Propriétés
IUPAC Name |
4-N-cyclohexyl-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-17(2)15(20)18-10-8-12(9-11-18)14(19)16-13-6-4-3-5-7-13/h12-13H,3-11H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWMZKCSQQUULF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7529232.png)
![Cyclopentyl pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B7529237.png)


![2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-N,N-dimethylacetamide](/img/structure/B7529248.png)

![N-[3-(5-methyltetrazol-1-yl)phenyl]furan-2-carboxamide](/img/structure/B7529258.png)

![N-methyl-N-[(4-phenylphenyl)methyl]methanesulfonamide](/img/structure/B7529274.png)



![(5-methylfuran-2-yl)-[2-(1H-pyrrol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7529301.png)
